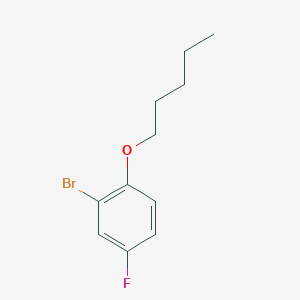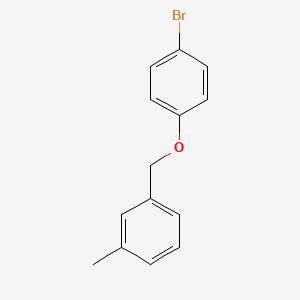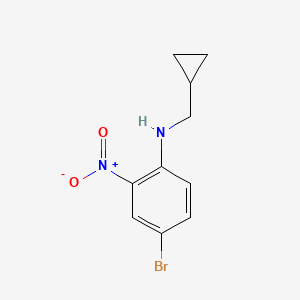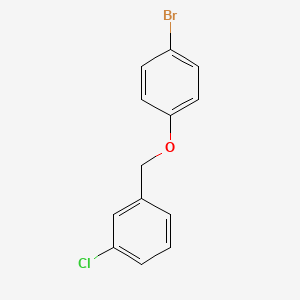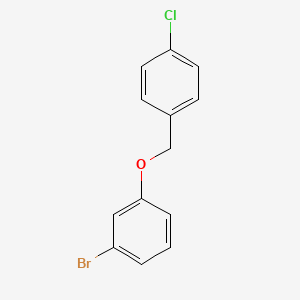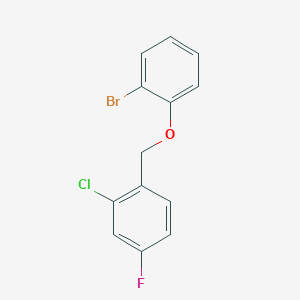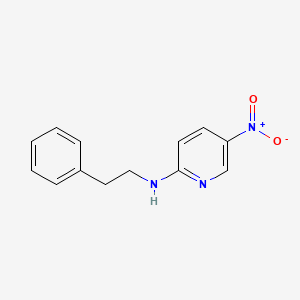![molecular formula C12H20N2O2S B7815363 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide](/img/structure/B7815363.png)
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide typically involves multiple steps:
Starting Material: The process begins with the preparation of 4-(aminomethyl)phenylmethanol.
Sulfonation: The phenylmethanol derivative is then subjected to sulfonation using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the reaction of the sulfonated intermediate with diethylamine to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the sulfonation and amidation reactions.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reagent concentrations to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
化学反応の分析
Types of Reactions
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or amides.
科学的研究の応用
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide involves:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
類似化合物との比較
Similar Compounds
1,4-Bis(aminomethyl)benzene: Similar structure but lacks the sulfonamide group.
4-(aminomethyl)phenylmethanol: Precursor in the synthesis but lacks the diethylmethanesulfonamide group.
Uniqueness
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity not found in similar compounds.
特性
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N,N-diethylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-3-14(4-2)17(15,16)10-12-7-5-11(9-13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVBGYJXXZNOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
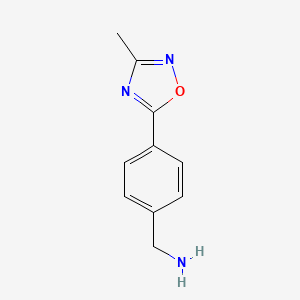
![2-Bromo-1-[(4-methoxyphenyl)methoxy]-4-methylbenzene](/img/structure/B7815290.png)
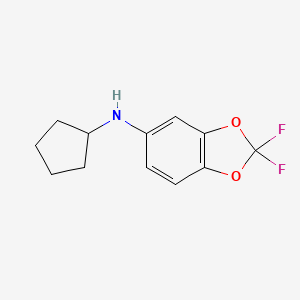

![1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)
![1-[4-(aminomethyl)phenyl]-N-tert-butylmethanesulfonamide](/img/structure/B7815336.png)
